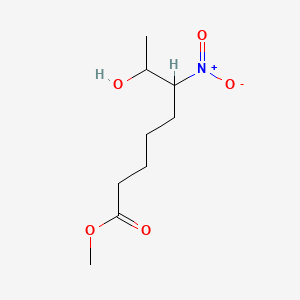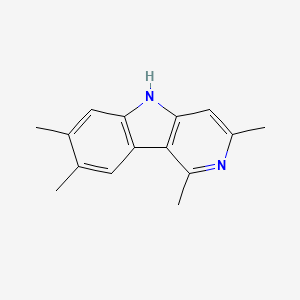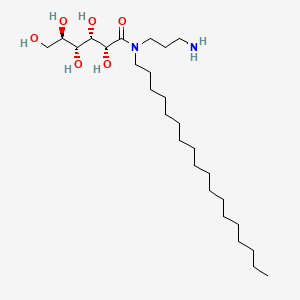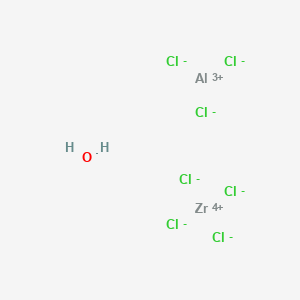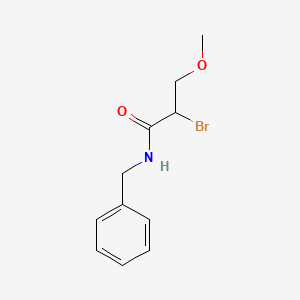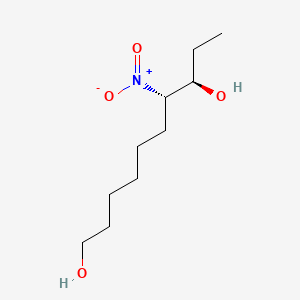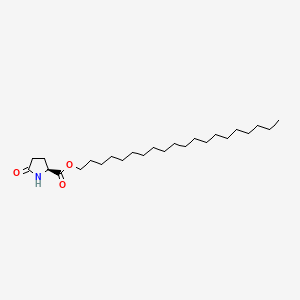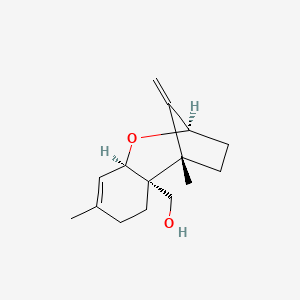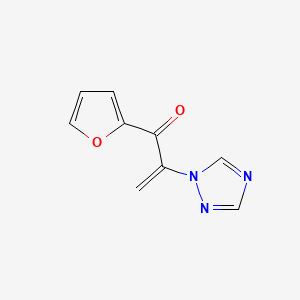
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- is an organic compound that features a unique combination of a furan ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Triazole Ring: The triazole ring is usually formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the furan and triazole rings through a propenone linker. This can be achieved using a variety of coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation Products: Oxides or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole ring.
2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-yl)-: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Unique Combination: The combination of a furan ring and a 1,2,4-triazole ring in 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- is unique and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
104940-94-5 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7N3O2/c1-7(12-6-10-5-11-12)9(13)8-3-2-4-14-8/h2-6H,1H2 |
Clave InChI |
DDMSTRISGJPODO-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)C1=CC=CO1)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


